3-Chloro-6-(piperazin-1-yl)pyridazine

Descripción

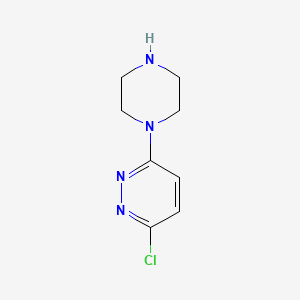

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPPQFXYIZTQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415391 | |

| Record name | 3-chloro-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-83-7 | |

| Record name | 3-Chloro-6-(1-piperazinyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-6-(1-PIPERAZINYL)PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 6 Piperazin 1 Yl Pyridazine and Its Derivatives

General Synthetic Strategies for Pyridazinylpiperazine Scaffolds

The pyridazinylpiperazine framework is a common motif in pharmacologically active compounds. Its synthesis generally relies on the inherent chemical properties of the pyridazine (B1198779) ring, which is amenable to specific types of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the synthesis of pyridazinylpiperazine scaffolds. numberanalytics.com The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring electrophilic and thus susceptible to attack by nucleophiles. dur.ac.uk In this context, piperazine (B1678402) or its derivatives act as the nucleophile.

The reaction typically involves the substitution of a good leaving group, such as a halogen atom (e.g., chlorine), on the pyridazine ring. The mechanism proceeds via an addition-elimination pathway, where the nucleophilic nitrogen of the piperazine ring attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the leaving group, yielding the substituted product. rsc.org This method is highly effective for creating C-N bonds on electron-poor heterocyclic systems like pyridazine. beilstein-journals.orgmdpi.com

Once the core pyridazinylpiperazine structure is formed, further functionalization is often desired to modulate its properties. Derivatization can be achieved by leveraging other reactive sites on the molecule. For instance, if a precursor like a tetrahydropyridopyridazinone is used, it can be chlorinated with reagents like phosphoryl chloride to create a reactive chloro-derivative. This chloro group can then undergo substitution reactions with various amines. mdpi.com This strategy allows for the introduction of diverse substituents, which is a common approach in the development of compound libraries for screening purposes. nih.gov Traditional routes, such as the condensation of 1,4-dicarbonyl compounds with hydrazine, can be limited in producing structurally diverse systems, highlighting the need for efficient derivatization of pre-formed pyridazine cores. dur.ac.uk

Specific Synthetic Pathways to 3-Chloro-6-(piperazin-1-yl)pyridazine

The most direct and common synthesis of the title compound involves the reaction between a di-halogenated pyridazine and piperazine.

The primary precursors for the synthesis of this compound are:

3,6-Dichloropyridazine (B152260): This commercially available compound serves as the electrophilic pyridazine backbone. The two chlorine atoms are potential leaving groups, but reaction conditions can be controlled to favor mono-substitution.

Piperazine: This symmetrical diamine acts as the nucleophile. To favor the formation of the mono-substituted product and minimize the formation of the di-substituted byproduct (where two pyridazine units attach to one piperazine), a large excess of piperazine is typically used.

An analogous synthesis, which highlights the viability of this pathway, is the reaction of 3,6-dichloropyridazine with a substituted piperazine, such as 1-[3-(trifluoromethyl)phenyl]piperazine (B374031), to yield the corresponding derivative. nih.govnih.govresearchgate.net Another related precursor, 3-chloro-6-hydrazinylpyridazine, can be used to synthesize other nitrogen-containing heterocyclic derivatives of the 3-chloropyridazine (B74176) core, such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. nih.gov

The reaction between 3,6-dichloropyridazine and piperazine (or its derivatives) is typically performed under conditions that facilitate the SNAr reaction. A common procedure involves heating the reactants in a suitable solvent. For example, the synthesis of a closely related analog was achieved by heating 3,6-dichloropyridazine and a substituted piperazine in ethanol (B145695) under reflux for four hours. nih.gov Upon cooling, the crude product often precipitates from the reaction mixture.

Purification is generally straightforward. The precipitated product can be collected by filtration and purified by washing with a cold solvent, such as cold ethanol, to remove unreacted starting materials and soluble byproducts. nih.gov Recrystallization from an appropriate solvent system can be employed for further purification to obtain a product of high purity. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| 3,6-Dichloropyridazine | 1-[3-(trifluoromethyl)phenyl]piperazine | Ethanol | Reflux | 4 hours | 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | nih.gov |

| 3-Chloro-6-hydrazinylpyridazine | Malondialdehyde bis-(diethylacetal) | Ethanol | Reflux | 2 hours | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | nih.gov |

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Investigations

This compound is an important building block for creating libraries of compounds for structure-activity relationship (SAR) studies. The molecule possesses two key reactive sites for diversification:

The Secondary Amine of the Piperazine Ring: The N-H group on the piperazine ring is nucleophilic and can be readily functionalized. It can react with a wide variety of electrophiles to install different substituents. This is the most common site for derivatization to explore how different functional groups impact biological activity.

The Chlorine Atom on the Pyridazine Ring: The remaining chloro group can be substituted in a second SNAr reaction, often requiring more forcing conditions than the first substitution. This allows for the introduction of a second point of diversity.

The synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine from 3,6-dichloropyridazine and a pre-functionalized piperazine is a prime example of creating a specific analog. nih.govnih.govresearchgate.net This demonstrates a strategy where the diversity element is incorporated into the piperazine reagent before its reaction with the pyridazine core. Alternatively, starting with the parent this compound, a multitude of derivatives can be synthesized.

| Reactant Class | Example Reactant | Resulting Functional Group | Purpose in SAR |

|---|---|---|---|

| Alkyl Halides | Benzyl bromide | N-Alkylation | Explore steric bulk and hydrophobic interactions |

| Acyl Chlorides | Benzoyl chloride | N-Acylation (Amide formation) | Introduce hydrogen bond acceptors and rigid structures |

| Sulfonyl Chlorides | Benzenesulfonyl chloride | N-Sulfonylation (Sulfonamide formation) | Introduce hydrogen bond donors/acceptors and tetrahedral geometry |

| Isocyanates | Phenyl isocyanate | Urea formation | Introduce potent hydrogen bonding motifs |

| Aldehydes/Ketones | Acetone (with reducing agent) | Reductive Amination | Introduce diverse alkyl groups |

This systematic derivatization allows researchers to fine-tune the physicochemical and pharmacological properties of the parent scaffold, leading to the identification of compounds with optimized activity. nih.gov

Preparation of Pyridazine-Piperazine Derivatives with Substituted Aryl/Heteroaryl Moieties

The introduction of substituted aryl or heteroaryl groups onto the piperazine ring of this compound is a common strategy to modulate the pharmacological properties of the molecule. The general synthetic approach involves the nucleophilic substitution reaction between 3,6-dichloropyridazine and an appropriately substituted N-aryl or N-heteroaryl piperazine.

A notable example is the synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. researchgate.netnih.gov This reaction is typically carried out by refluxing a mixture of 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine in a suitable solvent such as ethanol. researchgate.netnih.gov The reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the chlorine atoms on the pyridazine ring is displaced by the secondary amine of the piperazine. The resulting product can be purified by crystallization. researchgate.netnih.gov

Similarly, heteroaryl moieties can be introduced. For instance, 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine has been synthesized, demonstrating the versatility of this synthetic route for incorporating various aromatic systems. researchgate.net The reaction conditions are analogous to those used for the synthesis of aryl-substituted derivatives. researchgate.net

The following table summarizes the synthesis of representative aryl and heteroaryl derivatives of this compound.

| Starting Material 1 | Starting Material 2 | Product | Solvent | Reaction Condition | Yield (%) |

| 3,6-Dichloropyridazine | 1-[3-(Trifluoromethyl)phenyl]piperazine | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | Ethanol | Reflux, 4 hours | 83 |

| 3,6-Dichloropyridazine | 1-(2-Pyridyl)piperazine | 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | Not specified | Not specified | Not specified |

Synthesis of Pyridazine-Piperazine Derivatives with Varied Alkyl Chains and Linkers

The synthesis of pyridazine-piperazine derivatives bearing varied alkyl chains and linkers often involves the N-alkylation of a pre-formed piperazine-containing scaffold. This approach allows for the introduction of a wide range of functionalities, which can influence the compound's pharmacokinetic and pharmacodynamic profile. Common methods for N-alkylation include nucleophilic substitution with alkyl halides or reductive amination. nih.gov

While specific examples detailing the synthesis of this compound with varied alkyl chains are not extensively documented in the provided context, the general principles of piperazine chemistry can be applied. For instance, reacting this compound with an appropriate alkyl halide in the presence of a base would yield the corresponding N-alkylated derivative. The choice of the alkyl halide and the reaction conditions can be tailored to introduce linkers of different lengths and compositions.

Some pyridazinone derivatives bearing an alkylpiperazinyl alkyl moiety have been reported to show interesting antinociceptive activity, suggesting that the synthesis of such compounds is a field of active research. researchgate.net The synthesis of these molecules would likely follow standard N-alkylation procedures.

Chiral Synthesis of Enantiomers

The development of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The chiral synthesis of this compound derivatives can be approached by utilizing chiral building blocks, such as enantiomerically pure substituted piperazines.

A review of recent progress in the asymmetric synthesis of carbon-substituted piperazine pharmacophores highlights several methodologies that can be adapted for this purpose. rsc.org One such strategy involves the use of chiral auxiliaries to direct the stereoselective synthesis of the piperazine ring, which can then be coupled with the pyridazine moiety. rsc.org For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved from (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org This enantiomerically pure piperazine derivative could then be reacted with 3,6-dichloropyridazine to yield the corresponding chiral pyridazine-piperazine product.

Another approach involves the catalytic asymmetric synthesis of piperazines, which can provide access to a variety of optically active piperazine precursors. rsc.org These methods offer a versatile platform for the preparation of a diverse range of chiral this compound derivatives for biological evaluation.

Coordination Chemistry via Pyridazine Derivatives as Ligands

The nitrogen atoms in the pyridazine and piperazine rings of this compound and its derivatives can act as donor atoms, allowing these molecules to function as ligands in coordination complexes with various metal ions. The resulting metal complexes can exhibit interesting structural and electronic properties with potential applications in catalysis and materials science.

Pyridazine-based ligands have been extensively used in coordination chemistry. researchgate.net A series of first-row transition metal complexes have been prepared with the unsymmetrically disubstituted pyridazine ligand picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), which features a tridentate coordination mode. nih.gov

More directly related to the core structure of interest, half-sandwich Ru(II) complexes of the form [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄ (where X = Cl, Br, I) have been synthesized and characterized. mdpi.com In these complexes, the 3-chloro-6-(1H-pyrazol-1-yl)pyridazine acts as a bidentate ligand, coordinating to the ruthenium center through the nitrogen atoms of the pyrazole (B372694) and pyridazine rings. mdpi.com The synthesis of these complexes involves the reaction of the appropriate ruthenium dimer precursor with two mole equivalents of the pyridazine ligand. mdpi.com

The ability of pyridazine derivatives to form stable complexes with transition metals opens up avenues for the design of novel metallodrugs and catalysts. The specific coordination geometry and the electronic properties of the resulting complexes can be fine-tuned by modifying the substituents on the pyridazine and piperazine rings.

The following table provides examples of coordination compounds formed from pyridazine-based ligands.

| Ligand | Metal Ion | Complex | Coordination Mode |

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II), Cu(II), Zn(II), Co(III) | M(PIPYH)₂₂, [Cu(II)(PIPYH)(NO₃)₂], Co(III)(PIPY)₂ | Tridentate |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Ru(II) | [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄ | Bidentate |

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 3-Chloro-6-(piperazin-1-yl)pyridazine Derivatives

Across a range of structurally diverse derivatives, the piperazine (B1678402) ring consistently adopts a stable chair conformation. researchgate.netnih.govnih.govnih.gov This low-energy conformation is a recurring structural motif for the piperazine core when integrated into these molecular systems. The specific puckering parameters can vary slightly depending on the substituents attached to the piperazine nitrogen, but the fundamental chair geometry is maintained. nih.gov

Table 1: Piperazine Ring Conformation in this compound Derivatives

| Derivative Compound | Observed Piperazine Conformation | Reference |

|---|---|---|

| 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | Chair | researchgate.netnih.gov |

| 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | Chair | nih.govresearchgate.net |

| 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine | Chair | nih.gov |

Table 2: Dihedral Angles in this compound Derivatives

| Derivative Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | Pyridazine (B1198779) | Pyridine (B92270) | 13.91 (7) | researchgate.netnih.gov |

| 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | 3-Chloropyridazine (B74176) | 3-Trifluoromethylphenyl | 18.77 (6) | nih.gov |

| 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine | Pyridazine | Benzene | 36.3 (1) | nih.gov |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine* | Pyridazine | Pyrazole (B372694) | 2.82 (5) | nih.gov |

*Note: This compound lacks the piperazine linker.

Table 3: Intermolecular Interactions in Crystals of this compound Derivatives

| Derivative Compound | Interaction Type | Geometric Parameter | Reference |

|---|---|---|---|

| 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | C-H···N Hydrogen Bond | Not specified | researchgate.netnih.gov |

| 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | C-H···N Hydrogen Bond | H···N = 2.69 Å, C-H···N angle = 150° | nih.gov |

| 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine | Weak C-H···O and C-H···(N,N) Interactions | Not specified | nih.gov |

| Cl···Cl Contact | 3.331 (2) Å |

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the identity and structure of newly synthesized compounds in various physical states. NMR spectroscopy and mass spectrometry are routinely used to verify the molecular framework of this compound and its derivatives.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities, and coupling constants are used to confirm the connectivity of atoms within the molecule.

For the derivative 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, the ¹H-NMR spectrum in DMSO-d₆ shows distinct signals for the pyridazine, phenyl, and piperazine protons. nih.gov The pyridazine protons appear as doublets in the aromatic region, while the piperazine protons typically appear as triplets or multiplets in the aliphatic region. nih.gov

Table 4: ¹H NMR Data for 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 7.56-7.54 | d | 1H | Pyridazine-H | nih.gov |

| 7.46-7.21 | m | 3H | Phenyl-H | |

| 7.14-7.12 | d | 1H | Phenyl-H | |

| 7.09-7.07 | d | 1H | Pyridazine-H | |

| 3.74-3.17 | m | 8H | Piperazine-H |

¹³C NMR data for the related compound 3-chloro-6-(1H-pyrazol-1-yl)pyridazine show characteristic signals for the carbon atoms of the pyridazine and pyrazole rings. mdpi.com

Table 5: ¹³C NMR Data for 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 154.1 | N-C-N (pyridazine) | mdpi.com |

| 153.7 | N=C-Cl (pyridazine) | |

| 143.7 | C=N (pyrazole) | |

| 131.8 | C=C (pyridazine) | |

| 127.8 | C=N (pyrazole) | |

| 120.9 | C=C (pyridazine) | |

| 109.7 | C=C (pyrazole) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) mass spectrometry of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine shows a molecular ion peak (M⁺) at an m/z value of 343, which corresponds to its calculated molecular weight. nih.gov This confirms the successful synthesis and identity of the target molecule. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is a powerful, non-destructive analytical tool for identifying the functional groups and elucidating the molecular structure of a compound. While no specific experimental IR or Raman spectra for this compound are publicly available, a detailed analysis of its constituent moieties—the 3-chloropyridazine and piperazine rings—allows for a reliable prediction of its key vibrational modes.

The vibrational spectrum of this compound is expected to be a composite of the vibrational modes of the chloropyridazine and piperazine rings, with some shifts due to their conjugation.

Characteristic Vibrational Modes of the Chloropyridazine Ring:

The vibrational characteristics of the chloropyridazine ring are anticipated to be similar to those observed in related molecules like 3,6-dichloropyridazine (B152260). The analysis of such analogues provides a solid foundation for assigning the expected vibrational frequencies. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. elixirpublishers.com

Ring Stretching: The pyridazine ring is expected to exhibit several characteristic stretching vibrations. These C-C and C-N stretching modes within the aromatic ring generally appear in the 1600-1400 cm⁻¹ range. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is a key indicator of the chloro-substitution. In chloropyridazines, this mode is typically found in the 850-550 cm⁻¹ region, often presenting as a strong band in the IR spectrum. researchgate.netresearchgate.net

Ring Bending Modes: Both in-plane and out-of-plane ring bending vibrations will be present, contributing to the fingerprint region of the spectrum below 1000 cm⁻¹.

Characteristic Vibrational Modes of the Piperazine Ring:

The piperazine ring, a saturated heterocycle, has its own distinct set of vibrational frequencies. niscpr.res.in

N-H Stretching: The secondary amine in the piperazine ring will give rise to an N-H stretching vibration, typically in the 3350-3250 cm⁻¹ region. dergipark.org.tr

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene (B1212753) groups in the piperazine ring are expected in the 3000-2800 cm⁻¹ range. niscpr.res.in

CH₂ Bending (Scissoring): These deformation modes are typically observed around 1450 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring usually appear in the 1200-1020 cm⁻¹ region. niscpr.res.in

Ring Deformation: The piperazine ring can undergo various deformation modes, including chair-boat interconversions, which will have associated vibrational frequencies.

The combined spectrum of this compound would, therefore, be expected to display a rich array of bands corresponding to these individual and coupled vibrations.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | Piperazine | 3350 - 3250 |

| Aromatic C-H Stretch | Chloropyridazine | 3100 - 3000 |

| Aliphatic C-H Stretch | Piperazine | 3000 - 2800 |

| Ring Stretching | Chloropyridazine | 1600 - 1400 |

| CH₂ Bending | Piperazine | ~1450 |

| C-N Stretching | Piperazine | 1200 - 1020 |

| C-Cl Stretching | Chloropyridazine | 850 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The key chromophores in this compound are the chloropyridazine ring and the non-bonding electrons on the nitrogen atoms of the piperazine ring.

The electronic spectrum of this compound is expected to be characterized by two main types of transitions: π → π* and n → π*. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are characteristic of aromatic and other unsaturated systems. shu.ac.uk The conjugated pyridazine ring is the primary site for these transitions. For pyridazine and its derivatives, these absorptions are generally observed in the near-ultraviolet region. aip.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pair on a nitrogen atom, to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity (smaller ε) compared to π → π* transitions and occur at longer wavelengths. shu.ac.uk In this compound, the nitrogen atoms of both the pyridazine and piperazine rings possess lone pairs of electrons, making n → π* transitions possible.

The presence of the chlorine atom and the piperazinyl group as substituents on the pyridazine ring will influence the energy of these transitions, leading to shifts in the absorption maxima (λmax) compared to unsubstituted pyridazine. The piperazinyl group, being an electron-donating group (auxochrome), is likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The chlorine atom can also influence the spectrum through its inductive and resonance effects.

| Electronic Transition | Chromophore | Expected Wavelength Region | Relative Intensity (Molar Absorptivity, ε) |

| π → π | Chloropyridazine Ring | Near-UV | High |

| n → π | Pyridazine and Piperazine Nitrogens | Near-UV to Visible | Low |

Biological Activities and Pharmacological Potential

Diverse Pharmacological Activities Associated with Pyridazine (B1198779) Derivatives

The pyridazine nucleus is a versatile scaffold that has attracted significant attention in medicinal chemistry due to its wide array of pharmacological activities. nih.govsarpublication.comsarpublication.comresearchgate.netrjptonline.org Derivatives of pyridazine and its related pyridazinone structures have been extensively explored, leading to the discovery of compounds with a broad spectrum of biological effects. nih.govsarpublication.comsarpublication.com These activities include, but are not limited to, analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular properties. nih.govsarpublication.comsarpublication.comresearchgate.netrjptonline.org

The inherent chemical properties of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. researchgate.netrjptonline.org This structural versatility has led to the development of numerous pyridazine-containing compounds with therapeutic potential. nih.govsarpublication.com Marketed drugs such as the cardiotonic agents pimobendan (B44444) and levosimendan, as well as the analgesic and anti-inflammatory drug emorfazone, feature the pyridazine core, underscoring its clinical relevance. nih.gov The ease of synthesis and the ability to modulate biological responses through structural modifications have made pyridazine derivatives a focal point of research for novel therapeutic agents. nih.govrjptonline.org

The range of activities associated with pyridazine derivatives is extensive, encompassing effects on the central nervous system (anticonvulsant, antidepressant), cardiovascular system (antihypertensive, antiplatelet), and infectious diseases (antibacterial, antiviral). sarpublication.comsarpublication.comresearchgate.net Furthermore, their potential as anticancer agents has been a significant area of investigation. nih.govresearchgate.netrjptonline.org The diverse biological activities of pyridazine derivatives highlight their importance as a privileged scaffold in drug discovery. nih.govsarpublication.comsarpublication.comresearchgate.netrjptonline.org

Specific Biological Activities of 3-Chloro-6-(piperazin-1-yl)pyridazine and its Analogs

The compound this compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structural framework, combining a pyridazine ring with a piperazine (B1678402) moiety, is a common feature in a number of pharmacologically potent agents. The following sections detail the specific biological activities associated with this compound and its close analogs.

Several derivatives of this compound have been investigated as inhibitors of monoamine oxidase B (MAO-B). nih.govresearchgate.netmdpi.com MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.gov

A study on pyridazinobenzylpiperidine derivatives, which can be synthesized from this compound, identified compounds with potent and selective MAO-B inhibitory activity. researchgate.net For instance, one derivative, compound S5, exhibited a high degree of inhibition with an IC50 value of 0.203 μM for MAO-B and a selectivity index of 19.04 over MAO-A. researchgate.netnih.gov Another study focused on pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety, synthesized from 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine. mdpi.com These compounds were found to be selective, competitive, and reversible inhibitors of MAO-B, suggesting their potential as leads for the development of new treatments for neurodegenerative diseases. mdpi.com

Research into a novel class of pyridazinone derivatives also demonstrated significant MAO-B inhibition. nih.gov In this series, compound TR16 was the most potent inhibitor against MAO-B, with an IC50 value of 0.17 μM and a high selectivity index of over 235.29 for MAO-B versus MAO-A. nih.gov These findings underscore the potential of the this compound scaffold in designing potent and selective MAO-B inhibitors. nih.govresearchgate.netmdpi.com

Table 1: MAO-B Inhibitory Activity of this compound Analogs

| Compound | Target | IC50 (µM) | Selectivity Index (MAO-B vs MAO-A) | Reference |

|---|---|---|---|---|

| TR16 | MAO-B | 0.17 | >235.29 | nih.gov |

| TR2 | MAO-B | 0.27 | 84.96 | nih.gov |

| S5 | MAO-B | 0.203 | 19.04 | researchgate.netnih.gov |

| S16 | MAO-B | 0.979 | - | researchgate.netnih.gov |

The pyridazine core is a well-established pharmacophore in the development of analgesic and anti-inflammatory agents. nih.govsarpublication.comsarpublication.com The combination of a pyridazine ring with a piperazine moiety, as seen in derivatives of this compound, has been explored for its potential to yield compounds with these properties. nih.govthieme-connect.com

A series of [(3-chlorophenyl)piperazinylpropyl]pyridazinones were synthesized and evaluated for their analgesic activity. nih.gov Several of these compounds demonstrated significant antinociceptive properties in the mouse hot-plate test, with an efficacy comparable to morphine. nih.gov The analgesic effect of some of these compounds was suggested to involve the noradrenergic and/or serotoninergic systems. nih.gov Notably, two compounds from this series showed high analgesic potency and a favorable safety profile. nih.gov

The anti-inflammatory potential of pyridazinone derivatives is also well-documented, with some acting as inhibitors of cyclooxygenase 2 (COX-2). nih.gov The N-acylhydrazone framework, which can be incorporated into pyridazine derivatives, has been associated with promising analgesic and anti-inflammatory profiles. mdpi.com The piperazine scaffold itself is recognized for its potential in developing analgesic and anti-inflammatory drugs. thieme-connect.com

Derivatives of pyridazine have been investigated for their cardiovascular effects, including anti-inotropic and anti-blood platelet aggregation activities. smmu.edu.cn While direct studies on this compound for these activities are limited, the broader class of pyridazinone derivatives has shown promise in this area.

Research on 6-(4-substituted acetaminophenyl)-4,5-dihydro-3(2H)-pyridazinones has demonstrated potent anti-platelet aggregation activity. smmu.edu.cn Some of these compounds exhibited stronger in vitro activity than the reference drugs. smmu.edu.cn The antiplatelet activity of NSAIDs containing an N-acyl hydrazone subunit has also been reported, with some compounds showing significant inhibition of platelet aggregation induced by adenosine (B11128) diphosphate (B83284) and arachidonic acid. mdpi.com The pyrazine (B50134) scaffold, structurally related to pyridazine, has also been explored for anti-platelet aggregation activity, with 2,3-diphenylpyrazines showing the strongest inhibition. nih.gov

The pyridazine scaffold is present in numerous compounds with a wide range of antimicrobial activities. sarpublication.comsarpublication.comresearchgate.net Derivatives of this compound have been explored for their potential as antibacterial and antiviral agents.

The piperazine ring, when combined with other heterocyclic systems like 1,3,4-thiadiazole, has yielded compounds with significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli. mdpi.com In the realm of antiviral research, pyridazine derivatives have been synthesized and evaluated for their activity against viruses like the Hepatitis A virus (HAV). nih.gov One study reported that a pyridazinotriazine-thione derivative showed the highest efficacy against HAV. nih.gov

With regard to Human Rhinovirus (HRV), the major cause of the common cold, various strategies have been employed to develop inhibitors. nih.govsemanticscholar.org While specific studies on this compound are not prominent, the development of protease inhibitors is a key area of research for antiviral therapies against HRV. nih.gov Given the broad antiviral potential of the pyridazine core, its derivatives remain of interest in the search for new anti-HRV agents. nih.govsemanticscholar.org

The anticancer potential of pyridazine derivatives is a significant area of research, with compounds from this class showing activity against various cancer cell lines. researchgate.netrjptonline.orgscispace.comresearchgate.net The mechanisms of action are diverse, including the inhibition of key enzymes involved in cell cycle regulation and immune response. scispace.comnih.govnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govacs.org Consequently, CDK inhibitors have emerged as a promising class of anticancer drugs. nih.govacs.orgnih.gov A study on 3,6-disubstituted pyridazines, which can be derived from 3-chloro-6-substituted pyridazines, identified a novel class of anticancer agents targeting CDK2. nih.gov Several of these pyridazine derivatives exhibited potent inhibitory action against CDK2, with one compound, 11m, showing an IC50 value of 20.1 ± 0.82 nM. nih.gov This research highlights the potential of the pyridazine scaffold in developing effective CDK inhibitors for cancer therapy. nih.gov

Table 2: CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazine Analogs

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 11e | CDK2 | 151 ± 6.16 | nih.gov |

| 11h | CDK2 | 43.8 ± 1.79 | nih.gov |

| 11l | CDK2 | 55.6 ± 2.27 | nih.gov |

| 11m | CDK2 | 20.1 ± 0.82 | nih.gov |

HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in cancer immunotherapy. nih.govrsc.org A series of pyrazine carboxamide pyrazoles have been reported as selective inhibitors of HPK1. nih.gov While these compounds are not direct derivatives of this compound, the structural similarity of the pyrazine and pyridazine cores suggests that pyridazine-based compounds could also be explored as HPK1 inhibitors to enhance anti-tumor immunity. nih.govrsc.org

Antihypertensive Activity

The pyridazine nucleus is a structural component found in various compounds investigated for cardiovascular effects. Research into 3-hydrazinopyridazine derivatives has identified compounds with notable antihypertensive action. nih.gov For instance, studies on new 6-heteroaryl-3-hydrazinopyridazines, which share the core pyridazine ring, have demonstrated potent hypotensive effects in both normotensive and spontaneously hypertensive rats. nih.gov

One particular derivative, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, was reported to be 4.9 times more active than the established antihypertensive drug dihydralazine (B103709) when administered orally. nih.gov Further investigations into other pyridazine derivatives, such as 3-hydrazinocycloheptyl[1,2-c]pyridazine, suggest that the antihypertensive activity of this class of compounds may be attributed to a direct relaxation of vascular smooth muscle. nih.govresearchgate.net While these studies were not conducted on this compound itself, they highlight the potential of the pyridazine scaffold in the development of new antihypertensive agents. derpharmachemica.com

Anti-Cryptosporidium Activity

Derivatives of the this compound scaffold have emerged as potent agents against the parasite Cryptosporidium, the causative agent of cryptosporidiosis. nih.govnih.gov The current standard of care, nitazoxanide, has only modest efficacy, particularly in immunocompromised individuals and young children, creating an urgent need for new therapies. nih.gov

A lead compound, referred to as SLU-2633 (a triazolopyridazine derivative), which is built upon a piperazine-pyridazine structure, demonstrated a potent half-maximal effective concentration (EC₅₀) of 0.17 μM against Cryptosporidium parvum. nih.govnih.gov Extensive structure-activity relationship (SAR) studies involving the synthesis of numerous analogues have been conducted to optimize this lead compound. nih.gov These studies underscore the critical role of the piperazine-pyridazine core in achieving anti-cryptosporidial efficacy. Another related piperazine-based compound, MMV665917, has also shown efficacy against both C. parvum and C. hominis in preclinical models. researchgate.net

| Compound | Description | Activity (EC₅₀) | Reference |

|---|---|---|---|

| SLU-2633 | Triazolopyridazine derivative | 0.17 μM | nih.govnih.gov |

| Nitazoxanide | FDA-approved drug (Reference) | 3.8 μM | nih.gov |

Other Noted Therapeutic Activities (e.g., Antidiabetic, Anti-AIDS, Anticonvulsant, Antidepressant, Cardiotonic)

The versatile this compound scaffold has been explored for a range of other therapeutic applications.

Antidiabetic Activity : Aryl piperazine derivatives have shown potential as agents for diabetes therapy. nih.gov Specifically, compounds containing piperazine have been investigated as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in managing type 2 diabetes. nih.govpensoft.net

Antidepressant Activity : Piperazine is a well-established pharmacophore in the development of antidepressant drugs. researchgate.net Derivatives incorporating this moiety have been evaluated for antidepressant-like effects, with studies on piperazine-hydrazide compounds showing potential through the inhibition of monoamine oxidase-A (MAO-A). cuestionesdefisioterapia.com

Anti-AIDS, Anticonvulsant, and Cardiotonic Activity : Specific research detailing the anti-AIDS, anticonvulsant, or cardiotonic activities of this compound was not identified in the reviewed literature. However, the broader class of piperazine derivatives has been associated with a wide array of biological activities, including anticonvulsant properties. researchgate.net

Elucidation of Molecular Mechanisms of Action

Enzyme Inhibition (e.g., MAO-B, Cyclooxygenase (COX) Enzymes, p38 Mitogen-Activated Protein Kinases (MAPKs), CDK, Lysine (B10760008) Specific Demethylase 1 (LSD1))

The therapeutic potential of this compound derivatives is largely based on their ability to inhibit specific enzymes involved in disease pathology.

MAO-B Inhibition : Pyridazinone derivatives, which can be synthesized from 3-chloro-6-substituted pyridazines, have been identified as potent and selective monoamine oxidase-B (MAO-B) inhibitors. nih.govmdpi.com MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov Certain derivatives have demonstrated competitive and reversible MAO-B inhibition with Kᵢ values in the sub-micromolar range. nih.govnih.gov

| Compound | MAO-B IC₅₀ (μM) | MAO-B Kᵢ (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| TR16 | 0.17 | 0.149 | >235.29 | nih.gov |

| TR2 | 0.27 | 0.230 | 84.96 | nih.gov |

| S5 | 0.203 | 0.155 | 19.04 | nih.govresearchgate.net |

Cyclooxygenase (COX) Inhibition : Pyridazine and pyridazinone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to inflammation. cu.edu.egnih.gov Some of these compounds have shown potent and selective inhibition of COX-2 over COX-1. cu.edu.eg Selective COX-2 inhibition is the mechanism of action for a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects. nih.gov Derivatives have been developed with COX-2 inhibitory potency comparable to or exceeding that of celecoxib, a well-known COX-2 inhibitor. cu.edu.eg

| Compound | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| 3g | 43.84 | 11.51 | cu.edu.eg |

| 6a | 53.01 | - | cu.edu.eg |

| 3d | 67.23 | - | cu.edu.eg |

| Celecoxib (Reference) | 73.53 | 11.78 | cu.edu.eg |

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition : Trisubstituted pyridazines have been evaluated as inhibitors of p38 MAPK, a key enzyme in cellular responses to inflammatory stimuli. nih.gov Research has shown that pyridazine derivatives with a dialkylamino substituent, such as a piperazine ring, at the 6-position can be potent p38 MAPK inhibitors, with IC₅₀ values in the low nanomolar range (1-20 nM). nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition : The pyridazine scaffold has been utilized to develop inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. researchgate.net A series of 3,6-disubstituted pyridazines displayed potent anti-proliferative activity against human breast cancer cell lines, with the most active compound showing a submicromolar IC₅₀ value. researchgate.net Similarly, other structures incorporating a piperazine moiety have been designed as novel CDK2 inhibitors, with several compounds showing potent activity compared to the reference inhibitor staurosporine. nih.gov

| Compound | CDK2 IC₅₀ (nM) | Reference |

|---|---|---|

| 9h | 40.91 | nih.gov |

| 11d | 41.70 | nih.gov |

| 11e | 46.88 | nih.gov |

| 13c | 52.63 | nih.gov |

| Staurosporine (Reference) | 56.76 | nih.gov |

Lysine Specific Demethylase 1 (LSD1) Inhibition : LSD1 is an epigenetic enzyme that has emerged as a therapeutic target, particularly in oncology. nih.govrsc.org While various chemical scaffolds are being investigated as LSD1 inhibitors, specific studies directly linking the this compound structure to LSD1 inhibition were not prominent in the reviewed literature. nih.gov

Receptor Antagonism (e.g., Pan-Muscarinic Antagonism)

Derivatives based on the this compound core have been identified as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov A high-throughput screening campaign identified a novel antagonist chemotype for the M₄ receptor subtype. nih.gov Subsequent optimization of this pyridazine-based series, which lacks the typical basic amine moiety of classical muscarinic antagonists, led to the development of potent antagonists. nih.gov Interestingly, these compounds did not show selectivity for a single subtype but rather acted as pan-muscarinic antagonists, inhibiting M₁ through M₅ receptors. nih.gov This discovery expands the chemical diversity of mAChR antagonists and presents a new avenue for developing novel anticholinergic agents. nih.gov

Modulation of Critical Biological Pathways

The enzyme inhibition and receptor antagonism activities of this compound derivatives translate into the modulation of critical biological pathways essential for cellular function and disease progression.

Inhibition of p38 MAPK directly interferes with intracellular signaling cascades that regulate the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways. nih.gov

By inhibiting CDKs, pyridazine derivatives can arrest the cell cycle, a fundamental process for cell proliferation. researchgate.net This mechanism is a cornerstone of many cancer therapies, as it can halt the uncontrolled growth of tumor cells.

The inhibition of MAO-B affects the metabolism of neurotransmitters, particularly dopamine. nih.gov This modulation can restore dopaminergic tone in the central nervous system, which is a key therapeutic goal in Parkinson's disease. nih.gov

Antagonism of muscarinic acetylcholine receptors disrupts signaling pathways mediated by the neurotransmitter acetylcholine, which are involved in a wide range of physiological functions in both the central and peripheral nervous systems. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Piperazine (B1678402) Moiety

The piperazine ring at the 6-position of the pyridazine (B1198779) core is a key site for chemical diversification. Research has demonstrated that substituents at the N4 position of the piperazine ring play a critical role in determining the potency and selectivity of these compounds for various biological targets.

Influence of Aryl and Heteroaryl Substituents on Biological Activity

The introduction of aryl and heteroaryl groups to the piperazine moiety has led to the discovery of compounds with significant biological activities, including analgesic and anti-inflammatory properties. The nature of the aromatic ring, its substitution pattern, and its electronic properties are all critical determinants of activity.

For instance, the synthesis of derivatives where the piperazine is substituted with a pyridyl group, such as in 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine , has been a subject of interest. In this molecule, the piperazine ring adopts a chair conformation, and there is a dihedral angle of 13.91 (7)° between the pyridazine and pyridine (B92270) rings. The presence of the heteroaromatic pyridine ring is a feature in compounds explored for non-opioid analgesic activities.

Similarly, substitution with a trifluoromethylphenyl group, yielding 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine , has also been investigated. This compound was synthesized from 3,6-dichloropyridazine (B152260) and 1-[3-(trifluoromethyl)phenyl]piperazine (B374031). The trifluoromethyl group (CF3) is a strong electron-withdrawing group that can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing metabolic stability and receptor binding affinity. These types of derivatives have been explored in the context of developing novel analgesic and anti-inflammatory agents.

The table below summarizes the impact of selected aryl and heteroaryl substituents on the piperazine moiety.

| Substituent on Piperazine | Resulting Compound Name | Observed/Investigated Biological Context |

| 2-pyridyl | 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | Analgesic and anti-inflammatory activity |

| 3-(trifluoromethyl)phenyl | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | Analgesic and anti-inflammatory activity |

Effects of Alkyl Chain Length and Linker Variations

Modifications involving the attachment of various alkyl chains and the use of different linker groups to the piperazine ring have been explored to optimize biological activity. Studies on related pyridazinone derivatives have shown that compounds bearing an alkylpiperazinyl alkyl moiety can exhibit interesting antinociceptive (analgesic) activity.

For example, research into 6-(4-methoxyphenyl)-pyridazinone derivatives demonstrated that carrying acetamide and propanamide moieties at the N-position of the core structure resulted in compounds with good analgesic activity. Specifically, a derivative featuring a propanoyl linker to a fluorophenylpiperazine, 1-[3-[6-(4-methoxyphenyl)-pyridazinon-2-yl]propanoyl]-4-(4-fluorophenyl)piperazine , was noted for its analgesic properties. This suggests that the nature and length of the linker connecting the core to another cyclic moiety are crucial for activity. While this example is on a pyridazinone core, it provides valuable insight into linker effects for the broader pyridazine class.

Another study highlighted the synthesis of 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine , which incorporates a propyl chain with a phenoxy group. The exploration of such linkers indicates that both the length of the alkyl chain (e.g., propyl) and the nature of the terminal group (e.g., chlorophenoxy) are important variables in modulating the biological profile of the parent compound.

| Linker/Alkyl Chain Variation | Example Compound Context | Associated Biological Activity |

| Propanoyl linker to fluorophenylpiperazine | 1-[3-[6-(4-methoxyphenyl)-pyridazinon-2-yl]propanoyl]-4-(4-fluorophenyl)piperazine | Analgesic |

| 3-(4-chlorophenoxy)propyl | 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine | Investigated for various biological activities |

Role of Stereochemistry in Activity and Selectivity (e.g., Enantioselective Inhibition)

The role of stereochemistry is a fundamental aspect of SAR studies, as enantiomers of a chiral compound can exhibit significantly different biological activities, potencies, and safety profiles. However, within the publicly available scientific literature, there is a notable lack of specific research focusing on the stereochemistry and enantioselective inhibition of derivatives of 3-Chloro-6-(piperazin-1-yl)pyridazine. The core structure itself is achiral. Chirality would be introduced through substitution on the piperazine or pyridazine rings with chiral moieties. While the synthesis of various derivatives has been reported, detailed investigations into their chiral separation and the differential biological effects of the resulting enantiomers are not extensively documented. This represents a potential area for future research to refine the pharmacological profiles of this class of compounds.

Modifications and Their Effects on the Pyridazine Ring System

The pyridazine ring is not merely a scaffold but an active component of the pharmacophore. Modifications to this ring, including changes in its substituents or its fusion into larger heterocyclic systems, have profound effects on the molecule's biological activity.

Influence of Halogen Substituents (e.g., Chlorine at Position 3)

The presence of a chlorine atom at the 3-position of the pyridazine ring is a defining feature of the parent compound. Halogen substituents are known to modulate the biological activity of molecules through various mechanisms, including altering electronic properties, lipophilicity, and metabolic stability. The introduction of a chlorine atom can significantly improve the intrinsic biological activity of a molecule.

Impact of Ring System Variations (e.g., Pyridazinone Derivatives)

Altering the pyridazine ring itself, for example by converting it to a pyridazinone or by fusing it with another heterocyclic ring, has led to compounds with entirely new pharmacological profiles.

Pyridazinone Derivatives: The hydrolysis of 3-chloro-6-(substituted-piperazin-1-yl)pyridazine derivatives can yield the corresponding 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone. This transformation from a pyridazine to a pyridazinone core has been a key strategy in the development of selective monoamine oxidase B (MAO-B) inhibitors. The pyridazinone moiety is present in several therapeutic drugs and is recognized for its noteworthy effects on the cardiovascular system. The introduction of the carbonyl group fundamentally changes the electronic and hydrogen-bonding properties of the ring, redirecting the biological activity.

Triazolopyridazine Derivatives: Another significant modification involves the fusion of the pyridazine ring with a triazole ring to form a triazolo[4,3-b]pyridazine system. This scaffold has been used to develop potent and effective anti-diabetic agents that act as dipeptidyl peptidase-4 (DPP-4) inhibitors. For example, a series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized from a 6-chloro-triazolo[4,3-b]pyridazine intermediate. This fused ring system has also been explored for its anti-Cryptosporidium activity. The replacement of the simple pyridazine with the more complex triazolopyridazine heterocycle drastically alters the shape, size, and electronic properties of the core, enabling interactions with different biological targets.

| Ring System Variation | Example Scaffold | Resulting Biological Activity |

| Pyridazinone | 6-(piperazin-1-yl)-3(2H)-pyridazinone | MAO-B Inhibition, Cardiovascular effects |

| Triazolopyridazine | 6-(piperazin-1-yl)-triazolo[4,3-b]pyridazine | DPP-4 Inhibition (Anti-diabetic), Anti-parasitic |

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies have become an indispensable tool in modern drug discovery, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, QSAR models are being developed to predict their efficacy against various biological targets. These models are often built using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), which can identify the key molecular descriptors influencing the desired biological response.

For instance, in broader studies of pyridazine derivatives, QSAR models have been successfully developed to predict their activities as corrosion inhibitors. These models utilized molecular descriptors derived from Density Functional Theory (DFT) calculations, such as frontier molecular orbital energies, to establish a quantitative link with their experimental inhibition efficiencies. researchgate.net Such approaches highlight the potential for creating predictive models for the biological activities of this compound analogs.

Furthermore, 3D-QSAR studies on related heterocyclic scaffolds, like pyrazinopyridoindoles and pyridazin-3-one derivatives, have demonstrated the importance of steric, electrostatic, and hydrophobic fields in determining biological activity. nih.govactascientific.com These studies employ computational methods to create a three-dimensional grid around the aligned molecules and calculate the interaction energies, which are then correlated with biological data. The resulting models can visually represent the regions where modifications to the chemical structure are likely to enhance or diminish activity.

While specific QSAR models exclusively for this compound are still emerging in the public domain, the principles and methodologies from related compound classes are directly applicable. The development of such predictive models is crucial for the rational design of new derivatives with improved potency and selectivity.

Correlations between Structural Features and Observed Biological Potency/Selectivity

The biological activity of derivatives based on the this compound core is intricately linked to the nature and position of various substituents. Structure-Activity Relationship (SAR) studies have begun to unravel these correlations, providing valuable insights for medicinal chemists.

A key area of modification is the piperazine ring. The substitution at the N4 position of the piperazine moiety has been shown to be a critical determinant of biological activity. For example, in a series of 3,6-disubstituted pyridazines investigated as anticancer agents targeting cyclin-dependent kinase 2 (CDK2), the nature of the substituent on a related aminopyridazine core significantly influenced the anti-proliferative action against human breast cancer cell lines. nih.govnih.gov Specifically, the introduction of a methyltetrahydropyran-bearing group resulted in submicromolar growth inhibition. nih.gov

Similarly, in the development of insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors, modifying the substituent on the piperazine ring of a benzimidazole scaffold was instrumental in modulating potency and physicochemical properties. nih.gov Replacing a morpholine with a more polar piperazine and adjusting the basicity of the distal nitrogen with appropriate substitutions led to improved aqueous solubility and oral in vivo efficacy. nih.gov

The substitution on the pyridazine ring itself also plays a crucial role. In studies of imidazo[1,2-b]pyridazine derivatives as anaplastic lymphoma kinase (ALK) inhibitors, strategic substitutions on the core structure were shown to be effective in combating drug resistance mutations. nih.gov Furthermore, research on 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines as TAK1 inhibitors for multiple myeloma demonstrated that the introduction of a morpholine at the C6 position improved kinase inhibition compared to an unsubstituted or piperazine-substituted core. rsc.org

The following table summarizes the general correlations observed in related pyridazine and piperazine series:

| Structural Modification | General Effect on Biological Potency/Selectivity |

| Substitution at N4 of Piperazine | Highly influential on target binding and pharmacokinetic properties. Can be tailored to enhance potency and selectivity. |

| Nature of the Pyridazine Core | The core scaffold is essential for activity, with modifications impacting the overall electronic and steric profile of the molecule. |

| Substituents on the Pyridazine Ring | Can modulate the electronic properties of the core and provide additional interaction points with the biological target. |

These findings, while not exclusively from studies on this compound, provide a strong foundation for understanding the structural requirements for biological activity in this class of compounds. The interplay between the electronic nature of the substituents, their steric bulk, and their ability to form hydrogen bonds are all critical factors that govern the potency and selectivity of these molecules. Future research will undoubtedly continue to refine our understanding of these complex relationships, paving the way for the development of novel and effective therapeutic agents.

Pharmacological Evaluation Methodologies

In Vitro Bioassays

In vitro assays are fundamental in the initial screening and mechanistic understanding of a compound's pharmacological profile. These tests are conducted in a controlled environment outside of a living organism, utilizing purified enzymes, cells, or tissues.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to measure the inhibition of specific enzymes are crucial in evaluating the potential of pyridazine (B1198779) derivatives.

Monoamine Oxidase B (MAO-B): While direct inhibitory data for 3-Chloro-6-(piperazin-1-yl)pyridazine against MAO-B is not extensively detailed, the broader class of pyridazine derivatives has been investigated. For instance, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. In these studies, certain compounds demonstrated potent and selective inhibition of MAO-B, suggesting that the pyridazine scaffold is a promising framework for the development of MAO-B inhibitors.

Cyclooxygenase (COX): The pyridazine nucleus is a key structural feature in some selective COX-2 inhibitors. Research on new pyridazinone and pyridazinthione derivatives has shown highly potent COX-2 inhibitory activity, with IC50 values in the nanomolar range. These studies indicate that specific substitutions on the pyridazine ring can lead to significant and selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory therapies.

Cyclin-Dependent Kinase (CDK): The 3,6-disubstituted pyridazine scaffold, to which this compound belongs, has been identified as a novel class of agents targeting cyclin-dependent kinase 2 (CDK2). A study exploring these derivatives found that many compounds effectively inhibited the growth of breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov The most potent compounds were selected for further investigation into their mechanism of action, including cell cycle analysis, which suggested CDK2 as a probable enzymatic target. nih.gov

Lysine-Specific Demethylase 1 (LSD1): The evaluation of this compound or its close analogs for inhibitory activity against LSD1 is not extensively documented in the reviewed scientific literature.

Information regarding the evaluation of this compound in specific receptor binding or functional assays is not detailed in the available research.

Cell-based assays are critical for understanding a compound's effect on cellular processes like proliferation and viability, particularly in the context of cancer research.

Anti-proliferative Activity: Numerous studies have demonstrated the anti-proliferative effects of pyridazine derivatives. A novel series of 3(2H)-pyridazinone derivatives featuring a piperazinyl linker was evaluated against gastric adenocarcinoma cells (AGS). nih.gov Certain compounds with specific halogen substitutions on an aryl ring attached to the piperazine (B1678402) linker showed a significant ability to counteract cancer cell proliferation. nih.gov Similarly, other complex pyridazine-fused compounds have been assessed for their cytotoxic activities against various human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancers, with some derivatives showing potency comparable to or greater than the standard drug etoposide. acs.org The anti-proliferative activity of 3,6-disubstituted pyridazines has also been linked to their potential as CDK2 inhibitors, as demonstrated in breast cancer cell lines. nih.gov

| Compound Class | Cell Line | Activity Metric | Observed Potency | Reference |

|---|---|---|---|---|

| 3,6-Disubstituted Pyridazines | T-47D (Breast Cancer) | IC50 | 0.43 µM - 15.76 µM | nih.gov |

| 3(2H)-Pyridazinone Derivatives | AGS (Gastric Adenocarcinoma) | MTT & LDH Assays | Effective at 50 µM | nih.gov |

| Pyridazine-Fused Derivatives | Panc-1 (Pancreatic Cancer) | IC50 | 12.54 µM (for compound 7m) | acs.org |

Anti-viral and Other Cellular Effects: The evaluation of this compound for specific anti-viral effects is not extensively covered in the reviewed literature. However, a related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was evaluated for in vitro activity against the trypomastigote blood stream form of Trypanosoma brucei brucei, showing an EC50 of 0.38 µM. mdpi.com

In Vivo Animal Models for Efficacy Assessment

In vivo models are essential for evaluating the systemic effects and therapeutic efficacy of a compound in a living organism.

These models are used to assess the pain-relieving properties of a test compound.

Acetic-Acid Induced Writhing: This is a widely used model for screening peripheral analgesic activity. While specific data for this compound is limited, studies on structurally related compounds are informative. A series of 4,6-diaryl pyridazines substituted at the 3-position with arylpiperazinyl moieties were evaluated for analgesic activity using the phenylbenzoquinone-induced writhing test. nih.gov Several of these compounds showed significant antinociceptive effects, with ED50 values ranging from 26.0 to 37.7 mg/kg. nih.gov This suggests that the combination of a pyridazine core and a piperazine substituent is a promising pharmacophore for developing analgesic agents. nih.govthieme-connect.com

The carrageenan-induced paw edema test is a standard and reliable model for evaluating acute anti-inflammatory activity.

Paw Edema Test: Many pyridazinone derivatives have been reported as anti-inflammatory agents. nih.gov The carrageenan-induced paw edema model in rats is frequently employed to assess this activity. nih.govdovepress.com In this test, inflammation is induced by injecting carrageenan into the paw, and the reduction in swelling (edema) after administration of a test compound is measured over several hours. For example, novel pyrrolo[3,4-d]pyridazinone derivatives have been shown to inhibit paw edema, with the maximum effect observed 3 hours after administration. dovepress.com Similarly, a 7-chloro-4-(piperazin-1-yl) quinoline (B57606) derivative demonstrated significant inhibition of edema at 1, 2, and 3 hours post-carrageenan challenge. tbzmed.ac.ir These findings highlight the potential of heterocyclic compounds containing a chloro-substituent and a piperazine moiety to exert anti-inflammatory effects. nih.govtbzmed.ac.ir

| Compound Class | Animal Model | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 4,6-Diaryl Pyridazines with Arylpiperazinyl Moiety | Phenylbenzoquinone-Induced Writhing (Mouse) | Analgesic | ED50 values ranging from 26.0 to 37.7 mg/kg | nih.gov |

| Pyrrolo[3,4-d]pyridazinone Derivatives | Carrageenan-Induced Paw Edema (Rat) | Anti-inflammatory | Maximum inhibition of 57.5% - 62.3% at 3 hours | dovepress.com |

| 7-Chloro-4-(piperazin-1-yl) Quinoline Derivative | Carrageenan-Induced Paw Edema (Mouse) | Anti-inflammatory | Inhibition of edema by 34%, 50%, and 64% at 1, 2, and 3 hours | tbzmed.ac.ir |

Other Relevant Pharmacodynamic and Efficacy Models

The direct pharmacological evaluation of this compound in specific pharmacodynamic or efficacy models is not extensively documented in publicly available research. Scientific literature predominantly treats this compound as a key intermediate in the synthesis of more complex molecules. The pharmacodynamic and efficacy data are, therefore, associated with its derivatives.

For instance, derivatives of this compound have been investigated for their potential analgesic and anti-inflammatory activities. The rationale for this exploration stems from the known therapeutic effects of other pyridazine-containing compounds, such as emorfazone, a non-opioid analgesic. Research into derivatives like 3-Chloro-6-[4-(2-pyrid-yl)piperazin-1-yl]pyridazine and 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine has been prompted by the antinociceptive activity observed in similar chemical classes. nih.govnih.gov However, specific efficacy models and detailed pharmacodynamic studies for the parent compound, this compound, are not specified in the reviewed literature.

Assessment of Pharmacokinetic Properties Relevant to Biological Activity

Central Nervous System (CNS) Penetration Studies

A series of novel M₄ antagonists, which are based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, have demonstrated favorable CNS penetration. nih.gov For this series of compounds, attractive pharmacokinetic properties were observed, indicating good blood-brain barrier permeability. nih.gov

The following table summarizes the CNS penetration data for a representative compound from this series.

| Compound Series | Animal Model | Brain:Plasma Ratio (Kp) | Unbound Brain:Unbound Plasma Ratio (Kp,uu) |

| 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines | Rat | 2.1 | 1.1 |

Data from a study on derivatives of this compound. nih.gov

These findings suggest that the pyridazine-piperazine core, a key feature of this compound, can be incorporated into molecules with the ability to penetrate the CNS. The stability of 3-chloro-6-piperazinyl pyridazines has also been noted as a favorable characteristic in the development of brain-penetrant kinase activators. nih.gov The inherent polarity of the pyridazine ring is a factor that influences its interaction with biological targets and its pharmacokinetic profile. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to understand molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic ground state of molecules. For 3-Chloro-6-(piperazin-1-yl)pyridazine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be standard practice for geometry optimization. nih.gov

Table 1: Expected Structural Parameters from Analogous Compounds

| Feature | Expected Conformation/Geometry | Source Analogy |

|---|---|---|

| Pyridazine (B1198779) Ring | Planar | researchgate.netresearchgate.net |

| Piperazine (B1678402) Ring | Chair Conformation | researchgate.netresearchgate.netnih.gov |

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity.

The MEP map illustrates the charge distribution across a molecule, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) regions. For pyridazine derivatives, the MEP analysis consistently shows the most negative potential localized around the nitrogen atoms of the pyridazine ring, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. tandfonline.comnih.gov The regions around the hydrogen atoms are typically positive.

FMO analysis provides insight into the molecule's ability to donate or accept electrons. The energy of the HOMO is related to its electron-donating capability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. gsconlinepress.comresearchgate.net A smaller energy gap suggests higher reactivity. In studies of related compounds like 3-chloro-6-methoxypyridazine (B157567), the HOMO is typically distributed over the pyridazine ring and the substituent, while the LUMO is concentrated on the pyridazine ring. nih.gov This pattern is also observed in other pyridazine derivatives, where the frontier orbitals are key to understanding their electronic transitions and reactivity. tandfonline.comresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies from a Related Pyridazine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.89 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 5.35 |

Data derived from the DFT/B3LYP study of 3-chloro-6-methoxypyridazine as an analogous system. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge transfer, hyperconjugation, and delocalization effects within a molecule.

In a molecule like this compound, NBO analysis would reveal significant intramolecular interactions. A detailed NBO study on the related 3-chloro-6-methoxypyridazine demonstrated strong intramolecular hyperconjugative interactions. nih.gov These interactions, such as the delocalization of lone pair (LP) electrons from the nitrogen atoms of the pyridazine ring to the antibonding π* orbitals of the ring's C-C and C-N bonds, contribute significantly to the molecule's stability. Similar interactions would be expected between the lone pairs of the piperazine nitrogens and adjacent σ* orbitals. These charge transfer events (donor-acceptor interactions) are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction. nih.gov

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated structure.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level. Studies on 3-chloro-6-methoxypyridazine have shown an excellent correlation between the scaled theoretical vibrational frequencies and experimental FT-IR and FT-Raman spectra, allowing for a confident assignment of all major vibrational bands, including C-H, C-N, and C-Cl stretching and bending modes. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). For 3-chloro-6-methoxypyridazine, the calculated chemical shifts showed a strong linear correlation with the experimental values, confirming the accuracy of the computed molecular geometry. nih.gov Such calculations for this compound would predict distinct signals for the non-equivalent protons and carbons of the pyridazine and piperazine rings.

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for an Analogous Pyridazine Compound

| Atom Position (in 3-chloro-6-methoxypyridazine) | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H4 | 7.62 | 7.59 |

| H5 | 7.14 | 7.03 |

| H (methyl) | 4.12 | 4.09 |

Data derived from the study of 3-chloro-6-methoxypyridazine. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not readily found, this technique is invaluable for understanding the conformational dynamics and interactions of similar flexible molecules.

For this compound, MD simulations would be particularly useful for:

Exploring Conformational Space: Analyzing the puckering of the piperazine ring and its transition between different chair and boat conformations.

Solvent Interactions: Simulating the molecule in an aqueous environment to understand how water molecules arrange around it and form hydrogen bonds, which influences solubility and bioavailability.